

EW-7195 (Vactosertib): A Technical Overview of Preclinical and Clinical Efficacy

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

EW-7195, also known as Vactosertib (TEW-7197), is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF- β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF- β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. [4][5] In the context of cancer, TGF- β can act as a tumor suppressor in the early stages but often switches to a tumor promoter in advanced stages, facilitating epithelial-to-mesenchymal transition (EMT), invasion, metastasis, and immunosuppression.[4][5] By targeting ALK5, **EW-7195** aims to counteract these pro-tumorigenic effects. This technical guide provides a comprehensive overview of the preclinical and clinical efficacy of **EW-7195**, presenting key data in a structured format, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Preclinical Efficacy In Vitro Activity

EW-7195 demonstrates potent and selective inhibition of ALK5 kinase activity. This inhibition directly impacts the canonical TGF- β signaling pathway.

Table 1: In Vitro Potency of EW-7195



Parameter	Value	Cell Lines	Reference
ALK5 IC50	4.83 nM	N/A (Biochemical Assay)	[2][3]
ALK4 IC50	13 nM	N/A (Biochemical Assay)	[6]
ALK5 IC50	11 nM	N/A (Biochemical Assay)	[6]
p38α Selectivity	>300-fold vs ALK5	N/A	[3]

IC50: Half-maximal inhibitory concentration

The primary mechanism of action of **EW-7195** is the inhibition of TGF-β-induced phosphorylation of Smad2 and Smad3, key downstream effectors of ALK5.[2] This blockade prevents the nuclear translocation of the Smad2/3-Smad4 complex, thereby inhibiting the transcription of TGF-β target genes.[2]

EW-7195 has been shown to effectively inhibit TGF-β-induced epithelial-to-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis.[2][3] This is evidenced by the modulation of key EMT markers.

Table 2: Effect of EW-7195 on EMT Markers



Marker	Effect of EW-7195	Cellular Context	Reference
E-cadherin	Blocks TGF-β1- induced downregulation	Breast cancer cells	[2]
N-cadherin	Blocks TGF-β1- induced upregulation	Breast cancer cells	[2]
Vimentin	Blocks TGF-β1- induced upregulation	Breast cancer cells	[2]
ZO-1	Blocks TGF-β1- induced downregulation	Breast cancer cells	[2]

Furthermore, **EW-7195** has demonstrated the ability to inhibit the motility and invasiveness of breast cancer cells in vitro.[2][3]

In Vivo Efficacy

Preclinical studies using animal models have demonstrated the anti-metastatic potential of **EW-7195**.

Table 3: In Vivo Anti-Metastatic Efficacy of EW-7195

Animal Model	Cancer Type	Treatment Regimen	Efficacy Endpoint	Outcome	Reference
4T1 orthotopic xenograft (Balb/c mice)	Breast Cancer	40 mg/kg, i.p., 3 times/week	Lung Metastasis	Significant inhibition	[3]
MMTV/cNeu transgenic mice	Breast Cancer	40 mg/kg, i.p., 3 times/week	Lung Metastasis	Significant inhibition	[3]

i.p.: Intraperitoneal



These in vivo studies corroborate the in vitro findings, highlighting the potential of **EW-7195** to suppress tumor metastasis.

Clinical Efficacy

EW-7195, under the name Vactosertib, has progressed into clinical trials for various solid and hematologic malignancies.

Table 4: Overview of Key Clinical Trials for Vactosertib (EW-7195)

Phase	ClinicalTrial .gov ID	Indication	Intervention	Status	Reference
Phase I	NCT0216010 6	Advanced Solid Tumors	Vactosertib	Completed	[7]
Phase lb/II	N/A	Desmoid Tumors	Vactosertib + Imatinib	Completed	[8]
Phase II	NCT0558864 8	Osteosarcom a	Vactosertib	Active	[9]
Phase I	NCT0314398 5	Relapsed Multiple Myeloma	Vactosertib + Pomalidomid e	Recruiting	[10]

In a Phase Ib/II study for patients with progressive, locally advanced desmoid tumors, the combination of Vactosertib and imatinib was well-tolerated and showed promising clinical activity, with a confirmed partial response in 25.9% of patients.[8] A Phase I dose-escalation study in patients with advanced solid tumors established the safety, tolerability, and pharmacokinetics of Vactosertib.[7] Ongoing Phase II trials are further evaluating its efficacy in specific cancer types like osteosarcoma.[9][11]

Experimental ProtocolsWestern Blot for EMT Markers

This protocol outlines the procedure for assessing the effect of **EW-7195** on the expression of EMT markers.



- Cell Culture and Treatment: Plate cancer cells (e.g., MCF10A, 4T1) and allow them to adhere. Treat cells with TGF-β1 to induce EMT in the presence or absence of varying concentrations of **EW-7195** for 48-72 hours.
- Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantification: Densitometrically analyze the bands and normalize the expression of target proteins to the loading control.

Wound Healing (Scratch) Assay

This protocol details the method for evaluating the effect of **EW-7195** on cell migration.

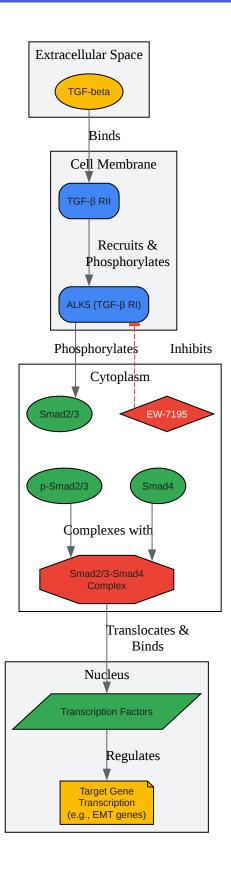
- Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.
- Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
- Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of **EW-7195**.
- Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
- Analysis: Measure the width of the scratch at different time points. The rate of wound closure
 is indicative of cell migration. Calculate the percentage of wound closure relative to the initial
 scratch area.



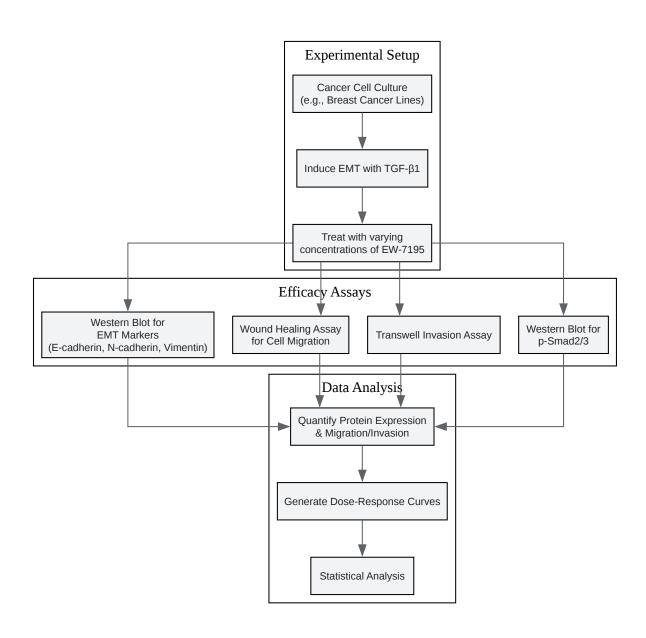
Signaling Pathways and Visualizations

The primary mechanism of **EW-7195** involves the inhibition of the TGF- β /Smad signaling pathway.









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